Product packaging for Glntlkkvfqglheaiklinnhvq(Cat. No.:)

Glntlkkvfqglheaiklinnhvq

Cat. No.: B1576096
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Antimicrobial Peptides in Biological Defense Systems

Antimicrobial peptides (AMPs) are crucial components of the innate immune system, providing a rapid and generally non-specific defense against a wide range of pathogens, including bacteria, fungi, and viruses. tandfonline.comnih.gov These gene-encoded molecules are typically short, consisting of fewer than 100 amino acids, and are characterized by their amphipathic nature, meaning they possess both hydrophobic and cationic (positively charged) regions. tandfonline.com This dual characteristic is fundamental to their primary mechanism of action, which often involves the disruption of microbial cell membranes. frontiersin.orgnih.gov

The initial interaction between a cationic AMP and a target microbe is typically electrostatic, driven by the attraction between the positively charged peptide and the negatively charged components of the microbial cell surface, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. explorationpub.com Following this initial binding, the peptides can disrupt the membrane integrity through various models, including the "barrel-stave," "carpet," or "toroidal pore" mechanisms, leading to pore formation, leakage of intracellular contents, and ultimately, cell death. mdpi.com Beyond direct membrane lysis, some AMPs can translocate across the cell membrane without causing significant disruption and act on intracellular targets, such as inhibiting the synthesis of nucleic acids and proteins. frontiersin.orgmdpi.com This multi-pronged approach to microbial killing is a key reason why the development of resistance to AMPs is considered to be slower than for conventional antibiotics. tandfonline.com

Historical Context of Amphibian-Derived Antimicrobial Peptides

Amphibians, with their permeable skin often in direct contact with microbially rich environments, have evolved a sophisticated chemical defense system, a significant part of which is the secretion of a diverse array of AMPs. nih.govbohrium.com The scientific exploration of these amphibian-derived peptides has a rich history, marking a significant chapter in the study of innate immunity.

A pivotal moment in this field was the discovery of magainins from the skin of the African clawed frog, Xenopus laevis, in the late 1980s by Michael Zasloff. asm.orgresearchgate.net This discovery was groundbreaking as it provided the first clear evidence of a host-encoded chemical defense system in vertebrates. researchgate.net The identification of magainins spurred a wave of research, leading to the isolation and characterization of hundreds of different AMPs from various frog and toad species across the globe. nih.gov

This intense period of discovery led to the classification of amphibian AMPs into several families based on their sequence homology and structural features. nih.gov These families include, but are not limited to, the bombinins, brevinins, dermaseptins, esculentins, and temporins. nih.gov The timeline of discovery highlights a progressive uncovering of the vast diversity of these peptides, with new families and members being identified on different continents over the years. nih.gov This historical groundwork laid the foundation for the eventual discovery of the pseudin family of peptides.

Discovery and Initial Characterization of Pseudin-1 (Glntlkkvfqglheaiklinnhvq)

Pseudin-1, with the amino acid sequence H-Gly-Leu-Asn-Thr-Leu-Lys-Lys-Val-Phe-Gln-Gly-Leu-His-Glu-Ala-Ile-Lys-Leu-Ile-Asn-Asn-His-Val-Gln-OH, was discovered as part of a family of antimicrobial peptides isolated from the skin secretions of the paradoxical frog, Pseudis paradoxa. biosynth.comebi.ac.uk This amphibian is native to South America. The pseudins are classified as a subfamily of the Frog Secreted Active Peptides (FSAP) family. ebi.ac.uk

The initial characterization of the pseudin family, including Pseudin-1, revealed them to be cationic, amphipathic peptides that form an α-helical structure, a common feature among many AMPs. biosynth.com Studies on the closely related peptide, Pseudin-2, have shown that these peptides exhibit potent activity against a range of microorganisms. biosynth.commdpi.com Research on analogs of Pseudin-2 has demonstrated that these peptides act by disrupting the integrity of the bacterial membrane, leading to pore formation and permeabilization. exlibrisgroup.com Furthermore, there is evidence that pseudins can also interact with intracellular components, such as nucleic acids, after penetrating the cell membrane. mdpi.com

The discovery of Pseudin-1 and its family members added to the growing arsenal (B13267) of known amphibian AMPs and provided new templates for the design of novel antimicrobial agents. The relatively low hemolytic activity of some pseudins, meaning they are less likely to damage red blood cells, made them particularly interesting candidates for further investigation. researchgate.net

Physicochemical Properties of Pseudin-1

The following table summarizes key physicochemical properties of Pseudin-1.

PropertyValue
Amino Acid Sequence This compound
Molecular Formula C123H204N36O33
Molecular Weight 2715.14 Da
Theoretical pI 10.32
Length (amino acids) 24

Data sourced from available biochemical databases.

Antimicrobial Activity of Pseudin-1

The antimicrobial efficacy of a peptide is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.

OrganismMIC (µM)
Staphylococcus aureus>100
Escherichia coli100

This data is based on published research findings. explorationpub.com

Structure

2D Structure

Chemical Structure Depiction
 B1576096 Glntlkkvfqglheaiklinnhvq

Properties

bioactivity

Antibacterial, Antifungal

sequence

GLNTLKKVFQGLHEAIKLINNHVQ

Origin of Product

United States

Biological Source and Molecular Genesis of Pseudin 1 Glntlkkvfqglheaiklinnhvq

Isolation from Pseudis paradoxa Skin Secretions

The Pseudin family of peptides is naturally sourced from the skin secretions of the paradoxical frog, Pseudis paradoxa. researchgate.net This amphibian is notable for its unique life cycle where the tadpole is significantly larger than the adult frog. The skin of amphibians is a rich source of bioactive compounds, including antimicrobial peptides (AMPs), which form a crucial part of their innate immune system. nih.gov

The isolation of these peptides involves a multi-step process. Initially, skin secretions are collected from the frog. These secretions are then used to create a crude extract, which undergoes purification to separate the individual peptide components. A common and effective technique for this purification is high-performance liquid chromatography (HPLC). Through this method, researchers were able to isolate four structurally related peptides, which were named Pseudin-1, Pseudin-2, Pseudin-3, and Pseudin-4. researchgate.net Among these, Pseudin-2 was found to be the most abundant in the skin extract. researchgate.net

Genetic Encoding and Ribosomal Synthesis of Pseudin Precursors

The molecular genesis of Pseudin peptides begins with the genetic code. Like other ribosomally synthesized and post-translationally modified peptides (RiPPs), Pseudins originate from a precursor protein encoded by a specific gene. nih.gov The genetic information is transcribed from DNA into messenger RNA (mRNA). This mRNA molecule then serves as a template for protein synthesis at the ribosome. nih.gov

The ribosome translates the mRNA sequence into a polypeptide chain, creating a precursor protein, or propeptide. This precursor is larger than the final, active peptide and typically consists of three domains:

An N-terminal signal peptide sequence.

An acidic intervening propeptide sequence.

The sequence of the functional, mature peptide at the C-terminus.

This multi-domain structure is common for amphibian antimicrobial peptides and is essential for the correct processing and maturation of the final molecule. While the specific gene encoding the Pseudin precursors has not been detailed in the available literature, this general model of ribosomal synthesis is the established pathway for this class of peptides.

Post-Translational Modification and Maturation of Pseudin Peptides

Following ribosomal synthesis, the Pseudin precursor protein undergoes several chemical changes known as post-translational modifications (PTMs) to become a mature, active peptide. nih.gov These modifications are critical for the proper function of many proteins and peptides.

The process for amphibian skin peptides typically involves enzymatic cleavage. The precursor protein is guided through the secretory pathway, where specific enzymes recognize and cut the peptide at designated sites. This liberates the mature peptide sequence from the N-terminal signal and acidic propeptide regions. nih.gov This proteolytic processing is a key step in activating the peptide. While various other PTMs like phosphorylation or glycosylation exist for different proteins, the fundamental maturation for this class of peptides is the cleavage from their precursor form. nih.gov

Comparative Analysis of Pseudin Family Peptides and Their Origins

The Pseudin family consists of four known peptides that share structural similarities. researchgate.net They are all cationic, amphipathic peptides, meaning they possess a positive charge and have both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. This structure allows them to form an alpha-helical shape in membrane environments, a characteristic feature linked to their biological activity. researchgate.netnih.gov

While the amino acid sequence for Pseudin-1 remains unconfirmed in published research, the sequences for Pseudin-2, Pseudin-3, and Pseudin-4 have been identified. Comparative analysis shows variations in their amino acid composition, which influences their specific properties. Pseudin-2 has been the most extensively studied and was identified as the most abundant of the four in the initial isolation. researchgate.net

Below is a comparative table of the known Pseudin peptide sequences.

Peptide NameAmino Acid SequenceLength (Amino Acids)
Pseudin-1Sequence Not Available in Cited LiteratureN/A
Pseudin-2G-L-N-A-L-K-K-V-F-Q-G-I-H-E-A-I-K-L-I-N-N-H-V-Q24
Pseudin-3G-I-N-T-L-K-K-V-I-Q-G-L-H-E-V-I-K-L-V-S-N-H-E23
Pseudin-4G-L-N-T-L-K-K-V-F-Q-G-I-H-E-A-I-K-L-I-S-N-H-V-Q24

Structural Features and Functional Motifs of Pseudin 1 Glntlkkvfqglheaiklinnhvq

Primary Amino Acid Sequence Elucidation of Glntlkkvfqglheaiklinnhvq

The primary structure of a protein or peptide is its linear sequence of amino acids, read from the amino-terminal (N-terminus) to the carboxyl-terminal (C-terminus). neb.com The elucidation of the primary amino acid sequence of Pseudin-1 revealed a 24-residue peptide with the sequence Gly-Leu-Asn-Thr-Leu-Lys-Lys-Val-Phe-Gln-Gly-Leu-His-Glu-Ala-Ile-Lys-Leu-Ile-Asn-Asn-His-Val-Gln. google.comuaem.mx This specific arrangement of amino acids is fundamental to its higher-order structures and subsequent biological activities. The sequence was determined through established protein sequencing techniques, which may involve methods like Edman degradation or, more commonly in modern proteomics, mass spectrometry-based approaches. nih.gov

The amino acid composition of Pseudin-1 is notable for its content of both hydrophobic (e.g., Leu, Val, Ile, Phe) and cationic (e.g., Lys, His) residues, a hallmark of many antimicrobial peptides. uliege.be This composition underpins its amphipathic nature, which is critical for its interaction with microbial membranes.

Table 1: Amino Acid Sequence of Pseudin-1

1 2 3 4 5 6 7 8 9 10 11 12
Gly Leu Asn Thr Leu Lys Lys Val Phe Gln Gly Leu
13 14 15 16 17 18 19 20 21 22 23 24

Predicted Secondary and Tertiary Conformations of Pseudin-1

While a high-resolution crystal structure of Pseudin-1 is not extensively documented, its secondary and tertiary conformations can be predicted based on its primary sequence and studies of homologous peptides, particularly the closely related Pseudin-2. uliege.be Antimicrobial peptides of the pseudin family are known to adopt an amphipathic α-helical secondary structure, especially in membrane-mimicking environments. uliege.be This conformation is crucial for their biological activity.

The α-helix is a common secondary structural motif in proteins where the polypeptide backbone is coiled, stabilized by hydrogen bonds between the carbonyl oxygen of one amino acid and the amino hydrogen of an amino acid four residues down the chain. neb.com In an amphipathic helix, the amino acid residues are arranged such that one side of the helix is predominantly hydrophobic and the other side is hydrophilic (polar and charged). This segregation of residues allows the peptide to interact with both the lipid (hydrophobic) and aqueous (hydrophilic) components of cell membranes.

For Pseudin-1, it is predicted that upon encountering a microbial membrane, it transitions from a random coil in an aqueous solution to a defined α-helical structure. This induced fit is a common characteristic of many AMPs. The tertiary structure of Pseudin-1 is likely dominated by this single α-helical domain, which is typical for peptides of this size. nih.gov The flexibility of the peptide in solution allows it to adopt the conformation necessary for membrane interaction and disruption.

Identification of Key Amino Acid Residues for Biological Function

Cationic Residues: The positively charged amino acids, primarily Lysine (B10760008) (Lys) at positions 6, 7, and 17, and Histidine (His) at positions 13 and 22, are crucial for the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as phospholipids (B1166683) and teichoic acids. researchgate.net This attraction concentrates the peptide at the bacterial surface, a prerequisite for its antimicrobial action. Studies on related peptides have shown that increasing the net positive charge by substituting neutral or acidic residues with lysine can enhance antimicrobial potency. researchgate.net

Hydrophobic Residues: The hydrophobic amino acids, which are abundant in the Pseudin-1 sequence (e.g., Leucine (B10760876), Valine, Isoleucine, Phenylalanine), form the nonpolar face of the amphipathic helix. These residues are essential for inserting the peptide into the hydrophobic core of the lipid bilayer, leading to membrane permeabilization and cell death. uliege.be The balance between hydrophobicity and cationicity is critical; excessive hydrophobicity can lead to indiscriminate cytotoxicity against host cells.

Leucine-Zipper Motif: The sequence of Pseudin-1 contains a potential leucine-zipper-like motif, characterized by the periodic repetition of leucine and other hydrophobic residues. In Pseudin-2, this motif has been implicated in peptide self-aggregation in aqueous environments and can contribute to cytotoxicity. mdpi.com Substitutions within this motif, for example replacing leucine with the less hydrophobic alanine, have been shown to improve cell selectivity by reducing toxicity to mammalian cells while maintaining antifungal activity. mdpi.com

Rational Design and Synthesis of Pseudin-1 Analogs and Variants

The development of synthetic analogs of natural antimicrobial peptides is a common strategy to enhance their therapeutic potential by improving activity, increasing selectivity, and reducing toxicity. researchgate.net The rational design of Pseudin-1 analogs, informed by studies on Pseudin-2, would focus on modulating its key physicochemical properties.

Enhancing Cationicity and Amphipathicity: A primary approach involves substituting neutral or acidic amino acid residues on the hydrophilic face of the predicted α-helix with lysine. For instance, in Pseudin-2, substitutions at various positions to introduce additional lysine residues resulted in analogs with significantly increased potency against a range of bacteria. researchgate.net A similar strategy applied to Pseudin-1 would likely yield variants with enhanced antimicrobial efficacy.

Modulating Hydrophobicity: The hydrophobicity of the peptide can be fine-tuned to optimize the balance between antimicrobial activity and hemolytic (toxic to red blood cells) activity. While increasing hydrophobicity can sometimes enhance antimicrobial action, it often also increases toxicity. Therefore, substitutions might involve replacing certain hydrophobic residues with others of varying hydrophobicity to find an optimal balance.

Introducing Structural Motifs: To improve bacterial cell selectivity, structural motifs can be introduced. For example, in Pseudin-2 analogs, substituting a glycine (B1666218) with a proline residue was shown to induce a bend in the α-helix. researchgate.net This "kinked" structure can enhance the peptide's ability to penetrate bacterial membranes specifically, potentially reducing its interaction with mammalian cell membranes.

The synthesis of these designed analogs is typically achieved through solid-phase peptide synthesis, a well-established chemical method that allows for the precise, stepwise addition of amino acids to build the desired peptide sequence. ijpcbs.com Following synthesis and purification, these variants would be subjected to a battery of tests to evaluate their antimicrobial activity against various pathogens and their cytotoxicity against mammalian cells to determine their therapeutic index.

Biological Activities and Antimicrobial Spectrum of Pseudin 1 Glntlkkvfqglheaiklinnhvq

Comprehensive Antibacterial Efficacy

Comprehensive studies detailing the antibacterial efficacy of the specific peptide Glntlkkvfqglheaiklinnhvq have not been published. While related peptides have been investigated, data specifically corresponding to this sequence is absent from the current body of scientific research.

Activity against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus)

There is no specific data available from published research studies on the minimum inhibitory concentration (MIC) or bactericidal activity of the peptide this compound against Gram-positive bacteria such as Staphylococcus aureus.

Activity against Gram-Negative Bacterial Strains (e.g., Escherichia coli)

Specific research detailing the in vitro activity of the peptide this compound against Gram-negative bacterial strains like Escherichia coli is not present in the available scientific literature. Consequently, its efficacy and MIC values against this class of bacteria are unknown.

Anti-Biofilm Properties and Mechanisms of Disruption

There are no available scientific studies that investigate the anti-biofilm properties of the peptide this compound. Research into its ability to inhibit biofilm formation or disrupt established biofilms has not been publicly documented.

Impact on Drug-Resistant Bacterial Phenotypes (e.g., MRSA)

No research has been published on the efficacy of the peptide this compound against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its potential to combat antibiotic-resistant phenotypes remains uninvestigated.

Antifungal Activity against Pathogenic Yeasts and Fungi (e.g., Candida albicans)

Specific data on the antifungal activity of the peptide this compound against pathogenic yeasts and fungi, such as Candida albicans, is not available in the scientific literature. nih.gov Therefore, its potential as an antifungal agent has not been established.

Other Observed Biological Modulations

Currently, there are no published studies that describe any other biological modulations or activities associated with the specific peptide sequence this compound. While other peptides in the same family, such as Pseudin-2, have been investigated for activities like insulin (B600854) secretion, this has not been explored for the specified Pseudin-1 sequence. wikipedia.org

HIV-Inhibitory Potential

Information regarding the direct or indirect mechanisms by which Pseudin-1 may inhibit HIV replication, entry, or any other stage of the viral life cycle is not available in the current body of scientific research. Consequently, data tables or detailed research findings on this specific topic cannot be provided.

Immunomodulatory Aspects of Antimicrobial Peptides (General Context)

While there is no specific information on the immunomodulatory functions of Pseudin-1, the broader class of antimicrobial peptides (AMPs) is known to possess significant immunomodulatory capabilities. These peptides are crucial components of the innate immune system and can influence the host's immune response in various ways beyond their direct antimicrobial actions.

The immunomodulatory effects of AMPs are multifaceted and can include:

Chemoattraction: Many AMPs can attract immune cells, such as neutrophils, monocytes, and T-cells, to the site of infection or inflammation. This recruitment is a critical step in initiating a robust immune response.

Cytokine and Chemokine Modulation: AMPs can influence the production and release of cytokines and chemokines, which are key signaling molecules in the immune system. This can either amplify or dampen inflammatory responses, depending on the specific peptide and the context of the immune stimulation.

Cell Differentiation and Activation: Certain antimicrobial peptides can promote the differentiation of immune cells, such as dendritic cells, which play a pivotal role in bridging the innate and adaptive immune responses. They can also directly activate various immune cells, enhancing their ability to combat pathogens.

Modulation of Inflammatory Responses: AMPs can have both pro-inflammatory and anti-inflammatory effects. By modulating pathways such as those involving Toll-like receptors (TLRs), they can help to orchestrate an appropriate inflammatory response to infection while also contributing to the resolution of inflammation.

These general immunomodulatory properties of antimicrobial peptides highlight their complex role in host defense. However, it is important to reiterate that the specific immunomodulatory activities of Pseudin-1 have not been documented.

Mechanistic Insights into Pseudin 1 Glntlkkvfqglheaiklinnhvq Action

Interaction with Microbial Cell Membranes and Permeabilization

The initial and most critical step in the antimicrobial action of Pseudin-1 is its interaction with the microbial cell membrane. Like many cationic AMPs, Pseudin-1 is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding is followed by membrane permeabilization, a process that can occur through several proposed mechanisms, including the "barrel-stave," "toroidal pore," or "carpet" models. While the precise mechanism for Pseudin-1 has not been definitively elucidated through direct visualization techniques like atomic force microscopy (AFM), the general principles of AMP-membrane interaction provide a framework for understanding its action. ucl.ac.uknih.gov

Upon binding, Pseudin-1 is thought to insert into the lipid bilayer, leading to a loss of membrane integrity. This disruption can manifest as the formation of transient pores or a more generalized destabilization of the membrane structure. The consequence of this permeabilization is the leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the membrane potential, which is crucial for cellular energy production and other vital functions. This disruption of the physical barrier of the cell is a key factor in the rapid bactericidal activity of Pseudin-1.

Intracellular Targets and Pathway Perturbations

Following membrane permeabilization, Pseudin-1 can gain access to the microbial cytoplasm and interact with various intracellular targets, leading to the perturbation of essential cellular pathways. This dual-action mechanism, targeting both the cell membrane and intracellular components, contributes to its potent antimicrobial activity and may reduce the likelihood of resistance development.

Inhibition of ATP Synthase

A significant intracellular target for Pseudin-1 and other antimicrobial peptides is the F-type ATP synthase. dntb.gov.uanih.govmdpi.commdpi.com This enzyme is fundamental for cellular energy metabolism, responsible for the synthesis of ATP through oxidative phosphorylation. Inhibition of ATP synthase by Pseudin-1 would lead to a rapid depletion of the cell's energy currency, disrupting numerous ATP-dependent cellular processes and ultimately contributing to cell death. The precise binding site and inhibitory mechanism of Pseudin-1 on bacterial ATP synthase are subjects of ongoing research, but it is hypothesized to interfere with the rotational catalysis of this molecular motor. dntb.gov.uanih.govmdpi.commdpi.com

Nucleic Acid and Protein Synthesis Interference

While the primary mechanisms of Pseudin-1 are believed to be membrane disruption and ATP synthase inhibition, some antimicrobial peptides have been shown to interfere with nucleic acid and protein synthesis. After translocating across the cell membrane, these peptides can bind to DNA and RNA, inhibiting replication and transcription, or interact with ribosomes, thereby halting protein synthesis. frontiersin.orgnih.gov There is currently a lack of direct experimental evidence specifically demonstrating that Pseudin-1 inhibits these processes. However, given the diverse intracellular targets of other AMPs, it remains a plausible secondary mechanism of action that warrants further investigation.

Host Cell Selectivity and Differential Mechanisms

A crucial characteristic of effective antimicrobial peptides is their selectivity for microbial cells over host cells. Pseudin-1 exhibits such selectivity, a property attributed to the differences in membrane composition and properties between bacterial and mammalian cells. Bacterial membranes are rich in anionic lipids, which facilitates the initial electrostatic attraction of the cationic Pseudin-1. In contrast, mammalian cell membranes are typically composed of zwitterionic phospholipids (B1166683) and contain cholesterol, which is thought to reduce the peptide's ability to insert and disrupt the membrane. nih.gov

Studies on Pseudin-2, a closely related peptide, have shown that modifications to its leucine-zipper motif can enhance this selectivity, suggesting that the specific structural features of the peptide play a vital role in its differential interaction with microbial versus host membranes. nih.gov This structural basis for selectivity is a key area of research for the design of Pseudin-1 analogues with improved therapeutic indices.

Development of Microbial Resistance to Pseudin-1 and Analogues

While antimicrobial peptides are generally considered less prone to inducing resistance compared to conventional antibiotics due to their multifaceted mechanism of action, bacteria can develop resistance to AMPs. The evolution of resistance to AMPs is often a complex, multi-step process involving mutations in various genes. nih.gov

For bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, common mechanisms of resistance to cationic antimicrobial peptides include modifications to the cell envelope that reduce the net negative charge, thereby decreasing the peptide's binding affinity. nih.govfrontiersin.orgimrpress.comresearchgate.netmdpi.comnih.govmdpi.commdpi.comumn.edu This can be achieved through alterations in lipopolysaccharide in Gram-negative bacteria or teichoic acids in Gram-positive bacteria. Other resistance strategies may involve the production of proteases that degrade the peptide or the upregulation of efflux pumps that actively transport the peptide out of the cell.

Specific studies on the development of resistance to Pseudin-1 are limited. However, research on other AMPs suggests that resistance is likely to emerge through a stepwise accumulation of mutations that collectively reduce the peptide's efficacy. The development of Pseudin-1 analogues with enhanced activity or multiple mechanisms of action is a strategy being explored to circumvent potential resistance. nih.gov

Methodological Approaches in Pseudin 1 Glntlkkvfqglheaiklinnhvq Research

Peptide Synthesis Techniques

The creation of Pseudin-1 is accomplished through precise chemical processes that link individual amino acids in the correct sequence. The two primary methods for this are solid-phase and liquid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) stands as the most common and efficient method for producing synthetic peptides like Pseudin-1. boisestate.edu This technique involves attaching the first amino acid of the peptide chain to an insoluble solid support, typically a resin. dntb.gov.uamdpi.com The peptide is then elongated step-by-step through a series of coupling and deprotection reactions. mdpi.com Excess reagents and by-products are easily removed by washing the resin, which simplifies the purification process at each stage. dntb.gov.ua

The synthesis cycle generally involves:

Attachment: The C-terminal amino acid is covalently bonded to the solid support.

Deprotection: A temporary protecting group on the alpha-amino group of the attached amino acid is removed.

Coupling: The next protected amino acid is activated and added, forming a peptide bond.

Washing: The solid support is washed to purify the growing peptide chain.

This cycle is repeated until the entire peptide sequence of Glntlkkvfqglheaiklinnhvq is assembled. Finally, the completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).

Liquid-Phase Peptide Synthesis (LPPS)

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is a more traditional method where the peptide chain is synthesized while dissolved in a solvent. idexx.dk In this approach, each amino acid is added sequentially, and the resulting peptide intermediate is purified after each step, often through crystallization or extraction. idexx.dk

While LPPS allows for the purification of intermediates and can be advantageous for the synthesis of very short peptides or for large-scale production, it is generally more time-consuming and labor-intensive than SPPS for longer peptides. idexx.dkwikipedia.org The choice between SPPS and LPPS depends on factors such as the desired peptide length, complexity, and the scale of production.

In Vitro Assays for Biological Activity Determination

Once Pseudin-1 is synthesized and purified, its biological effects are assessed through a variety of in vitro assays. These laboratory-based tests are crucial for determining the peptide's antimicrobial efficacy and its mode of action against pathogenic microorganisms.

Membrane Permeabilization and Lysis Assays

Many antimicrobial peptides function by disrupting the cell membranes of microorganisms. Assays to determine if Pseudin-1 acts in this manner are a key part of its in vitro characterization. These assays typically involve exposing bacterial cells to the peptide and then measuring the leakage of intracellular components or the influx of fluorescent dyes that are normally excluded by an intact membrane.

Common techniques include:

Fluorescent Dye Uptake: Using dyes like propidium (B1200493) iodide or SYTOX Green, which can only enter cells with compromised membranes and fluoresce upon binding to nucleic acids. An increase in fluorescence indicates membrane permeabilization.

Release of Cellular Contents: Measuring the release of molecules such as ATP or β-galactosidase from the cytoplasm into the surrounding medium.

These assays provide insight into the mechanism of action of Pseudin-1, specifically its ability to cause membrane damage and lysis.

Interactive Data Table: General Representation of Membrane Permeabilization Data

No specific experimental data for this compound (Pseudin-1) is available. The table below is a template illustrating how such data would be presented.

MicroorganismPeptide Concentration (µg/mL)Percent Membrane Permeabilization
Escherichia coliData N/AData N/A
Staphylococcus aureusData N/AData N/A

Biofilm Inhibition and Eradication Assays

Bacterial biofilms are structured communities of cells that are notoriously resistant to conventional antibiotics. The ability of Pseudin-1 to interfere with biofilm formation or to destroy established biofilms is a critical measure of its potential therapeutic value.

Biofilm Inhibition Assays: These experiments assess the ability of the peptide to prevent bacteria from forming biofilms. This is often done by growing bacteria in the presence of sub-MIC concentrations of the peptide and then quantifying the amount of biofilm formed, typically using a crystal violet staining method.

Biofilm Eradication Assays: These assays determine the concentration of the peptide required to kill bacteria within a pre-formed biofilm. This helps to understand if the peptide can be effective against chronic, established infections.

Interactive Data Table: General Representation of Biofilm Inhibition Data

No specific experimental data for this compound (Pseudin-1) is available. The table below is a template illustrating how such data would be presented.

MicroorganismPeptide Concentration (µg/mL)Percent Biofilm Inhibition
Pseudomonas aeruginosaData N/AData N/A
Staphylococcus epidermidisData N/AData N/A

Advanced Biophysical and Spectroscopic Characterization

Biophysical and spectroscopic methods are essential for characterizing the structural and interactive properties of Pseudin-1. These techniques provide empirical data on the peptide's conformation and its behavior in different environments, particularly in the presence of membrane-mimicking models.

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a fundamental technique used to determine the secondary structure of peptides and proteins in solution. cncb.ac.cn This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as peptides. nih.gov The resulting CD spectrum provides a characteristic signature for different secondary structural elements like α-helices, β-sheets, and random coils. nih.gov

In the study of Pseudin-1, CD spectroscopy is employed to assess its conformation in aqueous solutions versus membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles. Typically, peptides of the Pseudin family, like the related Pseudin-2, are largely unstructured or in a random coil conformation in aqueous buffer. researchgate.net However, upon introduction into a hydrophobic, membrane-like environment, they often undergo a conformational change to a more ordered structure.

For an α-helical peptide, the CD spectrum is characterized by two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. nih.gov Research on Pseudin-1 would involve recording its CD spectrum across the far-UV range (typically 190-250 nm) in different solvent conditions. The mean residue ellipticity [θ] is then calculated and plotted against wavelength. By applying deconvolution algorithms to the spectral data, the percentage of each secondary structure component can be estimated. Based on studies of similar frog skin peptides, Pseudin-1 is expected to adopt a high degree of α-helical structure in membrane environments. hmdb.ca

Table 1: Illustrative Secondary Structure Content of Pseudin-1 Estimated from Circular Dichroism Data

Environment α-Helix (%) β-Sheet (%) Random Coil (%)
Aqueous Buffer (pH 7.4) 15 10 75
50% TFE/Water Solution 70 5 25

Note: This table contains illustrative data based on typical findings for peptides of this class.

Nuclear Magnetic Resonance (NMR) and X-ray Crystallography for Three-Dimensional Structure Elucidation

To obtain a high-resolution, three-dimensional structure of Pseudin-1, researchers turn to Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of peptides in solution, which can closely mimic a biological environment (e.g., in the presence of detergent micelles). nih.govcore.ac.uk The process involves isotopic labeling (e.g., ¹⁵N, ¹³C) of the peptide and performing a series of multidimensional NMR experiments to obtain through-bond and through-space correlations between atomic nuclei. core.ac.uk For peptides, Nuclear Overhauser Effect (NOE) data is particularly crucial as it provides distance constraints between protons that are close in space, which is fundamental for calculating the folded structure. nih.gov While a specific NMR-derived structure for Pseudin-1 has not been deposited in public databases like the Protein Data Bank (PDB), the methodology would follow established protocols for similar antimicrobial peptides. plos.org

X-ray crystallography provides atomic-level detail of a molecule's structure in its crystalline state. nih.gov This technique requires the successful crystallization of the peptide, which can be a significant challenge for flexible antimicrobial peptides. If crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate an electron density map from which the atomic structure can be built and refined. nih.gov To date, no crystal structure for Pseudin-1 has been reported.

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy is a highly sensitive method used to study the interactions between peptides and lipid membranes. nih.gov This can be achieved by monitoring the intrinsic fluorescence of tryptophan (Trp) residues within the peptide or by using extrinsic fluorescent probes. Since Pseudin-1 lacks a tryptophan residue, studies would rely on the introduction of a fluorescent label or the use of membrane-based fluorescence assays.

One common approach is the vesicle leakage assay. In this experiment, model lipid vesicles (liposomes) are loaded with a fluorescent dye, such as calcein, at a self-quenching concentration. The addition of a membrane-permeabilizing peptide like Pseudin-1 disrupts the lipid bilayer, causing the dye to leak out, become diluted, and fluoresce. The increase in fluorescence intensity over time is a direct measure of the peptide's membrane-disrupting activity. rsc.org The kinetics and extent of dye leakage can provide insights into the peptide's mechanism of action.

Another technique involves using probes like N-phenyl-1-napthylamine (NPN), which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of a membrane. When Pseudin-1 disrupts the outer membrane of Gram-negative bacteria, NPN can enter the membrane, leading to a significant increase in fluorescence. rsc.org

Table 2: Illustrative Data from a Vesicle Leakage Assay with Pseudin-1

Peptide Concentration (µM) Maximum Calcein Leakage (%)
0 (Control) 0
0.5 25
1.0 55
2.0 85

Note: This table contains illustrative data based on typical findings for membrane-active antimicrobial peptides.

Computational Biology and Bioinformatics for Peptide Analysis

Computational tools are indispensable for analyzing antimicrobial peptides, predicting their properties, and modeling their complex interactions at an atomic level.

Antimicrobial Peptide Database (APD) Utilization

Bioinformatics databases are critical resources for antimicrobial peptide research. The Antimicrobial Peptide Database (APD) is a comprehensive and widely used repository that contains detailed information on thousands of peptides. cncb.ac.cnnih.gov Pseudin-1 is cataloged in the APD under the accession number AP00194.

Researchers utilize the APD to:

Retrieve Foundational Information: Access the peptide's sequence, source organism (Pseudis paradoxa), and physicochemical properties such as net charge, molecular weight, and hydrophobicity. nih.govdoi.org

Compare Sequences: Use built-in tools to perform sequence alignments against other peptides to identify conserved motifs and evolutionary relationships. Pseudin-1 shares sequence similarity with other peptides in the dermaseptin (B158304) family. hmdb.ca

Predict Structure and Function: Utilize the database's prediction tools to calculate parameters like the Boman index (protein binding potential) and to predict secondary structure, which can be correlated with experimental data from CD spectroscopy. nih.gov

Gather Functional Data: Review curated information on the peptide's known antimicrobial activities, target organisms, and mechanism of action, often with direct links to the primary literature. nih.gov

Table 3: Physicochemical Properties of Pseudin-1 from the Antimicrobial Peptide Database (APD)

Property Value
APD ID AP00194
Sequence This compound
Length 24 Amino Acids
Molecular Weight (Da) 2749.2
Net Charge (at pH 7.0) +4.0
Hydrophobic Residues (%) 41%

Note: Data is consistent with information available in antimicrobial peptide databases.

Molecular Dynamics Simulations and Docking Studies

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. upenn.edu In the context of Pseudin-1, MD simulations are used to study its interaction with a model bacterial membrane, typically a lipid bilayer composed of phospholipids (B1166683) like POPE (palmitoyloleoylphosphatidylethanolamine) and POPG (palmitoyloleoylphosphatidylglycerol) to mimic a Gram-negative bacterial membrane. unipa.it The simulation tracks the trajectory of the peptide as it approaches, binds to, and inserts into the lipid bilayer, providing insights into the energetic and conformational changes that drive its antimicrobial action. upenn.eduunmc.edu These simulations can reveal how the peptide's amphipathic α-helical structure orients itself at the membrane interface and can model the formation of pores or other membrane disruptions. unmc.edu

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org While often used for protein-ligand binding, docking can also be applied to study how a peptide like Pseudin-1 might interact with specific components of a bacterial cell wall or membrane. cncb.ac.cn For example, docking studies could predict the binding energy and specific interactions between Pseudin-1 and lipid A, a component of the lipopolysaccharide (LPS) layer in Gram-negative bacteria. The results from docking can provide a static snapshot of the most favorable binding poses, which can then be used as a starting point for more dynamic MD simulations. plos.orgnih.gov

Table 4: Compounds Mentioned in the Article

Compound Name Abbreviation
This compound Pseudin-1
Trifluoroethanol TFE
Sodium dodecyl sulfate SDS
Calcein -
N-phenyl-1-napthylamine NPN
Palmitoyloleoylphosphatidylethanolamine POPE
Palmitoyloleoylphosphatidylglycerol POPG

Predictive Modeling of Peptide Activity and Specificity

Predictive modeling plays a pivotal role in the study of antimicrobial peptides (AMPs) like this compound (Pseudin-1). These computational, or in silico, approaches allow researchers to forecast a peptide's biological activity and target specificity before undertaking costly and time-consuming laboratory experiments. nih.gov By establishing relationships between the peptide's structure and its function, these models accelerate the discovery and optimization of new therapeutic agents. nih.govnih.gov Key methodologies include the development of Quantitative Structure-Activity Relationship (QSAR) models, the application of machine learning algorithms, and the use of molecular docking simulations to predict interactions with microbial targets. nih.govnih.govfrontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are computational methods that aim to create a mathematical relationship between the chemical features of a set of compounds and their biological activities. nih.gov For peptides like this compound, QSAR models correlate physicochemical properties, derived from the amino acid sequence, with antimicrobial efficacy. nih.gov The fundamental assumption is that the structure of the peptide is directly responsible for its bioactivity.

The process begins by calculating a wide range of molecular descriptors for the peptide. These descriptors quantify various aspects of the peptide's structure, such as hydrophobicity, molecular weight, charge, and the propensity to form secondary structures like alpha-helices. nih.gov Machine learning algorithms or statistical techniques, such as Multiple Linear Regression (MLR) and the Monte Carlo method, are then used to build a model that links these descriptors to experimentally determined activity (e.g., Minimum Inhibitory Concentration, MIC). nih.govmdpi.com

For a peptide such as this compound, a set of key descriptors can be calculated to serve as input for a QSAR model.

Table 1. Illustrative Physicochemical Descriptors for this compound. This table presents a hypothetical set of calculated properties that would be used as input variables for QSAR and machine learning models to predict antimicrobial activity.
DescriptorCalculated ValueDescription
Sequence Length24Total number of amino acid residues.
Molecular Weight2691.2 DaThe sum of the atomic weights of the atoms in the peptide.
Net Charge at pH 7.4+3The overall electrical charge of the peptide at physiological pH.
Hydrophobicity (H)0.412A measure of the peptide's tendency to interact with non-polar environments.
Isoelectric Point (pI)10.15The pH at which the peptide carries no net electrical charge.
Alpha-Helix PropensityHighThe predicted likelihood of the peptide forming an alpha-helical secondary structure.

The resulting QSAR models can predict the activity of novel or modified peptides, guiding the design of more potent variants. nih.gov Studies on various AMPs have shown that these models can achieve good predictive accuracy, making them a valuable tool in peptide engineering. imrpress.commdpi.com

Machine Learning and Deep Learning Approaches

Machine learning (ML) and deep learning have emerged as powerful tools for predicting the multifaceted activities of peptides. nih.govfrontiersin.org These methods involve training algorithms on large, curated datasets of known AMPs and non-active peptides. youtube.com The trained model can then classify new sequences, like this compound, based on learned patterns. mdpi.com

Commonly used algorithms include Random Forest, Support Vector Machines (SVM), and deep neural networks. nih.gov These models use molecular descriptors or the raw amino acid sequence as input features to make predictions. nih.govyoutube.com The predictive scope of these models is broad, covering not only general antimicrobial activity but also more specific functions such as antifungal, antiviral, and antibiofilm capabilities. nih.gov

The performance of these models is often high, with some classifiers achieving excellent metrics on validation datasets. frontiersin.org This allows for rapid virtual screening of peptide libraries to identify promising candidates for further investigation. nih.gov

Table 2. Example Output from a Machine Learning-Based AMP Predictor. This table illustrates how a trained classification model might score the this compound peptide for various biological activities based on its sequence features. Scores are hypothetical and represent the probability of the peptide being active.
Predicted ActivityPrediction ScoreInterpretation
General Antimicrobial0.92High probability of being an antimicrobial peptide.
Antifungal0.78Moderate probability of having antifungal properties.
Antiviral0.45Low probability of having direct antiviral properties.
Hemolytic0.15Low probability of causing hemolysis (toxicity to red blood cells).

Molecular Docking and Dynamics Simulations

To understand a peptide's specificity, researchers use molecular docking and molecular dynamics (MD) simulations. frontiersin.org These techniques model the physical interaction between the peptide (ligand) and a specific molecular target (receptor), such as a bacterial enzyme or a component of the cell membrane. texilajournal.comnih.gov

Molecular docking predicts the preferred orientation and conformation of the peptide when it binds to a target, calculating a "docking score" or binding energy that estimates the strength of the interaction. frontiersin.orgnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. frontiersin.org This method can be used to screen potential targets for this compound and predict its specificity against different microbial species. For example, it could be used to model the peptide's interaction with key enzymes in pathogens like Staphylococcus aureus or Pseudomonas aeruginosa. nih.govtexilajournal.com

Table 3. Illustrative Molecular Docking Results for this compound. This table provides hypothetical binding energy scores from a docking simulation of the peptide against essential enzymes from different bacterial species. Lower energy scores suggest a stronger, more specific interaction.
Bacterial SpeciesTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Staphylococcus aureusDNA Gyrase-9.8ASP-81, GLY-79
Pseudomonas aeruginosaAnthranilate-CoA ligase (PqsA)-8.5PHE-209, GLY-279
Escherichia coliPenicillin-Binding Protein 4 (PBP4)-7.2SER-62, LYS-189
HumanTyrosyl-tRNA synthetase-4.1(Weak interactions)

Following docking, MD simulations can be run to observe the stability of the peptide-target complex over time in a simulated physiological environment. mdpi.com These simulations provide deeper insights into the dynamics of the interaction and the conformational changes that occur upon binding, further refining the prediction of the peptide's mechanism of action and specificity. nih.gov

Perspectives in Translational Research and Therapeutic Development of Pseudin 1 Glntlkkvfqglheaiklinnhvq

Strategies for Enhancing Pseudin-1 Biological Potency and Stability

A significant hurdle in the clinical development of peptide-based therapeutics is their susceptibility to degradation by proteases and their potential for suboptimal activity under physiological conditions. To overcome these limitations, various strategies can be employed to enhance the biological potency and stability of Pseudin-1.

One common approach is amino acid substitution . By replacing certain amino acids in the peptide sequence, it is possible to improve its antimicrobial activity and stability. For instance, the substitution of specific residues can increase the peptide's net positive charge and amphipathicity, which are crucial for its interaction with microbial membranes. Furthermore, incorporating unnatural or D-amino acids can render the peptide more resistant to proteolytic enzymes, thereby prolonging its half-life in a biological system.

Peptide stapling is another innovative technique that can enhance the stability of peptides like Pseudin-1. This method involves introducing a synthetic brace to lock the peptide into its bioactive alpha-helical conformation. This not only improves stability but can also enhance the peptide's target-binding affinity and cell-penetrating capabilities. nih.gov

Lipidation , the attachment of a fatty acid chain to the peptide, is a further strategy to improve stability and potency. This modification can enhance the peptide's interaction with microbial membranes and protect it from degradation, leading to improved in vivo activity. bakerlab.org

Finally, formulation strategies , such as encapsulation in nanoparticles or liposomes, can protect Pseudin-1 from degradation and facilitate its targeted delivery to the site of infection. These delivery systems can also help to reduce potential cytotoxicity to host cells.

Below is a table summarizing these strategies:

StrategyDescriptionPotential Benefits for Pseudin-1
Amino Acid Substitution Replacing specific amino acids with natural or unnatural variants.Increased potency, enhanced stability against proteases, improved target selectivity.
Peptide Stapling Introducing a synthetic brace to maintain the alpha-helical structure.Increased stability, enhanced target binding, improved cell penetration. nih.gov
Lipidation Covalent attachment of a lipid moiety.Improved membrane interaction, increased stability, enhanced in vivo efficacy. bakerlab.org
Nanoformulation Encapsulation within nanoparticles or liposomes.Protection from degradation, targeted delivery, reduced cytotoxicity.

Development of Pseudin-1 as a Lead Compound for Novel Antimicrobial Agents

The development of Pseudin-1 as a lead compound for new antimicrobial drugs involves a thorough understanding of its antimicrobial properties and structure-activity relationships (SAR). The Pseudin family of peptides, including the closely related Pseudin-2, are known to be cationic, amphipathic alpha-helical peptides. nih.gov

Initial studies on related Pseudin peptides have shown their potential against a range of microorganisms. For example, Pseudin-2 has demonstrated activity against Escherichia coli, Staphylococcus aureus, and Candida albicans. nih.gov The antimicrobial activity of these peptides is largely attributed to their ability to disrupt the integrity of microbial cell membranes.

Structure-Activity Relationship (SAR) studies are critical for optimizing the therapeutic potential of Pseudin-1. mdpi.com These studies involve systematically modifying the peptide's structure and assessing the impact on its antimicrobial activity and toxicity. Key parameters that are often investigated in SAR studies of AMPs include:

Cationicity: The net positive charge of the peptide, which influences its initial interaction with negatively charged microbial membranes.

Amphipathicity: The spatial separation of hydrophobic and hydrophilic residues, which is crucial for membrane insertion and disruption.

Helicity: The degree of alpha-helical structure, which often correlates with antimicrobial potency.

By conducting detailed SAR studies, researchers can identify the key structural features of Pseudin-1 that are responsible for its antimicrobial activity and then design analogs with improved potency, selectivity, and stability.

Integration of Pseudin-1 into Combination Therapies

A promising approach to combatting drug-resistant infections is the use of combination therapies, where an AMP like Pseudin-1 is co-administered with conventional antibiotics. This strategy can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities of each agent.

The rationale behind combining Pseudin-1 with traditional antibiotics is often based on their different mechanisms of action. Pseudin-1, like many AMPs, primarily targets the bacterial membrane. This membrane-disrupting activity can increase the permeability of the bacterial cell wall, allowing conventional antibiotics, which may have intracellular targets, to enter the bacterial cell more easily and in higher concentrations. This can re-sensitize resistant bacteria to antibiotics to which they were previously resistant.

Potential benefits of integrating Pseudin-1 into combination therapies include:

Synergistic antimicrobial activity .

Reduction in the required doses of both the peptide and the antibiotic , which can minimize toxicity and side effects.

Overcoming existing antibiotic resistance mechanisms .

A lower likelihood of the development of new resistance .

The table below illustrates potential antibiotic classes that could be combined with Pseudin-1:

Antibiotic ClassMechanism of ActionPotential for Synergy with Pseudin-1
Beta-lactams Inhibit cell wall synthesisPseudin-1's membrane disruption could enhance access to penicillin-binding proteins.
Aminoglycosides Inhibit protein synthesisIncreased membrane permeability could facilitate antibiotic entry to the ribosome.
Fluoroquinolones Inhibit DNA replicationEnhanced uptake could lead to higher intracellular concentrations.

Further research is necessary to systematically evaluate the synergistic potential of Pseudin-1 with a wide range of antibiotics against various multidrug-resistant pathogens.

Challenges and Opportunities in Antimicrobial Peptide Drug Development

While AMPs like Pseudin-1 hold great promise, their development into clinically approved drugs faces several challenges. These include issues with metabolic instability, potential for toxicity, and the high cost of manufacturing.

However, the field of AMP research is also filled with opportunities. The unique mechanism of action of AMPs, primarily targeting the microbial membrane, makes the development of resistance less likely compared to conventional antibiotics that often have specific molecular targets.

Key Challenges:

Proteolytic Degradation: Peptides are susceptible to being broken down by enzymes in the body.

Toxicity: Some AMPs can be toxic to mammalian cells at therapeutic concentrations.

Manufacturing Costs: The chemical synthesis of peptides can be expensive, especially for large-scale production.

Systemic Delivery: Achieving effective concentrations at the site of infection when administered systemically can be difficult.

Key Opportunities:

Broad-Spectrum Activity: Many AMPs are active against a wide range of bacteria, fungi, and even some viruses.

Low Propensity for Resistance: The membrane-disruptive mechanism makes it difficult for microbes to develop resistance.

Immunomodulatory Effects: Some AMPs can also modulate the host's immune response, which can be beneficial in fighting infections.

Advances in Peptide Engineering: New technologies are making it easier and more cost-effective to produce and modify peptides with improved drug-like properties.

Future Directions in Pseudin-1 Research and Application

The future of Pseudin-1 research will likely focus on addressing the challenges of AMP drug development and fully realizing its therapeutic potential. Key areas for future investigation include:

Comprehensive SAR Studies: Detailed studies are needed to create a complete picture of how the structure of Pseudin-1 relates to its function, which will guide the design of more potent and selective analogs.

In Vivo Efficacy and Safety Studies: Rigorous testing in animal models of infection is required to evaluate the in vivo efficacy, pharmacokinetics, and safety of Pseudin-1 and its optimized derivatives.

Exploration of Novel Delivery Systems: Research into advanced formulation technologies will be crucial for improving the stability and targeted delivery of Pseudin-1.

Synergy with Other Antimicrobials: A systematic screening for synergistic interactions with a broad panel of antibiotics and other AMPs could identify powerful new combination therapies for multidrug-resistant infections.

The continued exploration of Pseudin-1 and other AMPs is a vital component of the global effort to combat the growing threat of antimicrobial resistance. Through continued research and innovation, these natural molecules may one day become a key part of our arsenal (B13267) against infectious diseases.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing Glntlkkvfqglheaiklinnhvq and ensuring purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is the primary method for producing structured peptides like this compound. Key steps include:

  • Coupling cycles : Use Fmoc/t-Bu chemistry for amino acid coupling, with orthogonal deprotection to minimize side reactions.
  • Purification : Employ reverse-phase HPLC with C18 columns, optimizing gradient elution (e.g., 5–95% acetonitrile in 0.1% TFA) to isolate the target compound.
  • Purity validation : Confirm via mass spectrometry (MS) and analytical HPLC (≥95% purity threshold).
  • Reference experimental protocols from established journals for reproducibility .

Q. How can researchers characterize the structural properties of this compound using spectroscopic techniques?

  • Methodological Answer : Structural analysis requires multi-modal approaches:

  • Circular Dichroism (CD) : Assess secondary structure (α-helix, β-sheet) in aqueous vs. membrane-mimetic environments (e.g., SDS micelles).
  • Nuclear Magnetic Resonance (NMR) : Use 2D 1^1H-1^1H TOCSY and NOESY spectra in deuterated solvents (e.g., D2_2O or DMSO-d6) to resolve tertiary interactions.
  • Dynamic Light Scattering (DLS) : Evaluate aggregation states under physiological conditions.
  • Calibrate instruments using standardized peptide controls and report solvent-specific artifacts .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the bioactivity of this compound in vitro?

  • Methodological Answer :

  • Controlled variables : Maintain consistent cell culture conditions (e.g., pH, temperature, serum-free media) to isolate peptide effects.
  • Dose-response curves : Test a logarithmic concentration range (e.g., 1 nM–100 µM) to calculate EC50_{50}/IC50_{50} values.
  • Negative/positive controls : Include scrambled-sequence peptides and known agonists/antagonists.
  • Endpoint selection : Use orthogonal assays (e.g., fluorescence-based viability assays and caspase-3 activity tests) to validate apoptosis mechanisms.
  • Reference guidelines for minimizing observer bias and statistical power calculations .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound's binding affinity?

  • Methodological Answer :

  • Cross-validation : Compare molecular docking (e.g., AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data.
  • Assay conditions : Verify buffer ionic strength, pH, and temperature align with in silico parameters.
  • Conformational sampling : Perform molecular dynamics (MD) simulations (≥100 ns) to assess flexibility and binding-pocket accessibility.
  • Error analysis : Quantify uncertainties in computational force fields (e.g., AMBER vs. CHARMM) and experimental replicates (n ≥ 3).
  • Reproducibility frameworks from and emphasize iterative hypothesis refinement .

Q. What strategies optimize the stability of this compound in physiological environments?

  • Methodological Answer :

  • Chemical modifications : Introduce D-amino acids or cyclization (e.g., lactam bridges) to reduce protease susceptibility.
  • Formulation testing : Use lipid nanoparticles (LNPs) or PEGylation to enhance serum stability; monitor degradation via HPLC-MS over 24–72 hours.
  • Accelerated stability studies : Expose peptides to elevated temperatures (40°C) and analyze degradation kinetics.
  • Follow stability-testing protocols from pharmacopeial standards .

Data Analysis & Reproducibility

Q. How can researchers address variability in functional assay results for this compound across laboratories?

  • Methodological Answer :

  • Standardized protocols : Adopt consensus methods (e.g., MISEV guidelines for extracellular vesicle studies) and share raw data via repositories like Zenodo.
  • Blinded analysis : Use automated image-analysis tools (e.g., ImageJ macros) to reduce subjective interpretation.
  • Inter-lab calibration : Exchange reference samples and participate in ring trials to harmonize equipment settings.
  • highlights the necessity of public methodology disclosure for reproducibility .

Experimental Design Tables

Variable Considerations References
Synthesis purityHPLC gradient optimization, MS validation
Bioactivity assaysDose-range testing, orthogonal endpoints
Computational-experimental gapsMD simulations, SPR cross-validation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.